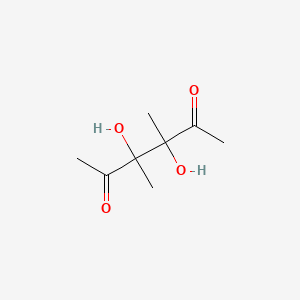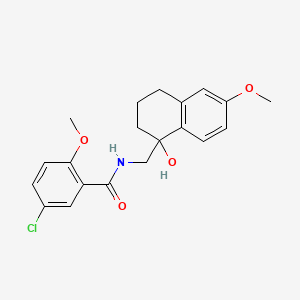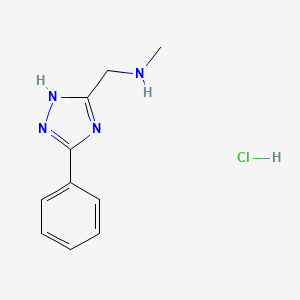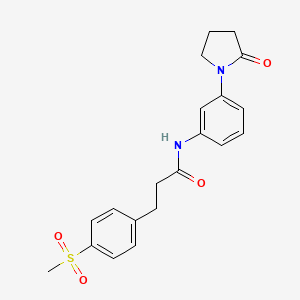
3-(4-(methylsulfonyl)phenyl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-(4-(methylsulfonyl)phenyl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)propanamide” is a complex organic molecule. It contains several functional groups, including a methylsulfonyl group, a phenyl group, a propanamide group, and a 2-oxopyrrolidin-1-yl group .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name and the functional groups it contains. It likely has a complex three-dimensional structure due to the presence of the cyclic 2-oxopyrrolidin-1-yl group .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, the amide group might be hydrolyzed under acidic or basic conditions. The sulfonyl group could potentially undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Heterocyclic Synthesis and Derivative Applications
Heterocyclic Compound Synthesis
Research has explored the synthesis of new polyfunctionally substituted pyridine and pyrazole derivatives from compounds closely related to "3-(4-(methylsulfonyl)phenyl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)propanamide." These derivatives have implications in developing novel therapeutics and materials with unique properties (Hussein, Harb, & Mousa, 2008; Harb, Hussein, & Mousa, 2006).
Anticonvulsant Agents
Some derivatives have been synthesized with significant anticonvulsant activity, indicating potential use in treating seizure disorders. This showcases the compound's utility in synthesizing bioactive molecules that could lead to new treatments for neurological conditions (Farag, Abd-Alrahman, Ahmed, Ammar, & Ammar, 2012).
Anticancer Activity
There's research into novel hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides, showing potential anticancer activity. This suggests that modifying the base structure of compounds similar to "3-(4-(methylsulfonyl)phenyl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)propanamide" could yield effective anticancer agents (Kamiński, Rapacz, Filipek, & Obniska, 2016).
Antimicrobial Agents
The synthesis of azoles incorporating a sulfonamide moiety as anticonvulsant agents has been explored, demonstrating that such compounds can also exhibit antimicrobial activity. This opens avenues for the compound's derivatives to be used in developing new antimicrobial treatments (El-Sayed, 2006).
properties
IUPAC Name |
3-(4-methylsulfonylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-27(25,26)18-10-7-15(8-11-18)9-12-19(23)21-16-4-2-5-17(14-16)22-13-3-6-20(22)24/h2,4-5,7-8,10-11,14H,3,6,9,12-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYFYUGTSIEWRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-isopropyl-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2735834.png)
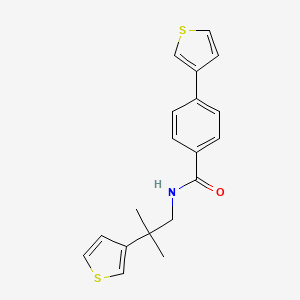
![(E)-2-(((4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)benzo[d]thiazole](/img/structure/B2735837.png)
![Tert-butyl 5'-chloro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate](/img/structure/B2735839.png)
![N-(2,4-dimethylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2735840.png)

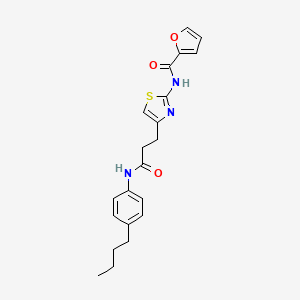
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2735846.png)
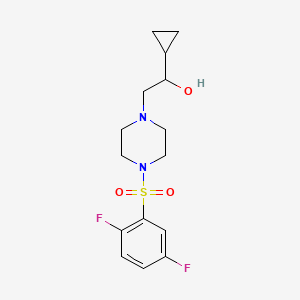
![1-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperazine](/img/structure/B2735850.png)
